(r)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (r)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 911372-77-5
VCID: VC7538770
InChI: InChI=1S/C11H15NO.ClH/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12;/h5-7,11H,2-4,12H2,1H3;1H/t11-;/m1./s1
SMILES: COC1=CC2=C(C=C1)C(CCC2)N.Cl
Molecular Formula: C11H16ClNO
Molecular Weight: 213.71

(r)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

CAS No.: 911372-77-5

Cat. No.: VC7538770

Molecular Formula: C11H16ClNO

Molecular Weight: 213.71

* For research use only. Not for human or veterinary use.

(r)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride - 911372-77-5

Specification

CAS No. 911372-77-5
Molecular Formula C11H16ClNO
Molecular Weight 213.71
IUPAC Name (1R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Standard InChI InChI=1S/C11H15NO.ClH/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12;/h5-7,11H,2-4,12H2,1H3;1H/t11-;/m1./s1
Standard InChI Key DGIFWWPVOFOTLY-RFVHGSKJSA-N
SMILES COC1=CC2=C(C=C1)C(CCC2)N.Cl

Introduction

Chemical Identity and Structural Properties

Molecular and Stereochemical Characteristics

The compound’s molecular formula is C₁₁H₁₆ClNO, with a molecular weight of 213.70 g/mol . Its IUPAC name, (1R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, reflects its stereochemistry at the 1-position, which is critical for its interactions with biological targets . Key structural identifiers include:

PropertyValueSource Citation
CAS Registry Number911372-77-5
InChIInChI=1S/C11H15NO.ClH/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12;/h5-7,11H,2-4,12H2,1H3;1H/t11-;/m1./s1
InChIKeyDGIFWWPVOFOTLY-RFVHGSKJSA-N
SMILESCOC1=CC2=C(C=C1)C@@HN.Cl

The tetrahydronaphthalene core adopts a partially saturated structure, reducing aromaticity while retaining planar regions for π-π interactions . The (R)-configuration at the 1-position influences its binding affinity to chiral receptors, such as serotonin and dopamine transporters .

Physicochemical Properties

Stability and Solubility

The compound is a crystalline solid at room temperature, typically appearing as a white to off-white powder . Its hydrochloride salt form improves aqueous solubility, with recommended storage at 2–7°C to prevent degradation . Key physicochemical parameters include:

PropertyValueSource Citation
Melting PointNot explicitly reported
Boiling Point~300.9°C (estimated)
Flash Point140.8°C
LogP (Partition Coeff)Data unavailable

Solubility in organic solvents (e.g., ethanol, DMSO) is higher than in water, though exact values remain unspecified .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of (R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves multi-step processes, often starting from tetralone precursors. A generalized approach includes:

  • Methoxy Introduction: Electrophilic substitution on tetralin derivatives to install the methoxy group at the 6-position .

  • Amination: Reductive amination or catalytic hydrogenation to introduce the primary amine group .

  • Chiral Resolution: Separation of enantiomers via chiral chromatography or enzymatic methods to isolate the (R)-isomer .

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Industrial-scale production may employ continuous flow reactors to optimize yield and purity .

Applications in Research

Medicinal Chemistry

The compound serves as a key intermediate in synthesizing dopamine receptor ligands and serotonin reuptake inhibitors . Its chiral center allows for structure-activity relationship (SAR) studies to optimize binding kinetics .

Material Science

Crystallographic studies of its hydrochloride salt have explored non-linear optical (NLO) properties, though applications in this field are preliminary .

PrecautionRecommendation
Personal Protective Equipment (PPE)Gloves, lab coat, eye protection
VentilationUse in a fume hood
Storage2–7°C in a tightly sealed container
First AidRinse eyes/skin with water; seek medical help

Comparative Analysis with Structural Analogs

CompoundKey DifferencesBiological Activity
(R)-5-Bromo-6-methoxy derivativeBromine substitution at 5-positionEnhanced neuroprotective effects
7-Fluoro-2-amine derivativeFluorine at 7-position; amine at 2-positionSerotonin receptor modulation
Rotigotine N-propyl substitution; thiophene ringDopamine agonist activity

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